molecular formula C11H6ClFO3 B13581355 5-(3-Chloro-5-fluorophenyl)furan-2-carboxylic acid

5-(3-Chloro-5-fluorophenyl)furan-2-carboxylic acid

Cat. No.: B13581355
M. Wt: 240.61 g/mol
InChI Key: FNJIJZDGBVWFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-5-fluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a 3-chloro-5-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzene and furan-2-carboxylic acid.

    Halogenation: The 3-chloro-5-fluorobenzene undergoes halogenation to introduce the chlorine and fluorine atoms at the desired positions on the benzene ring.

    Coupling Reaction: The halogenated benzene is then coupled with furan-2-carboxylic acid using a suitable coupling reagent, such as a palladium catalyst, under specific reaction conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives such as carboxylates or ketones.

    Reduction: Reduced forms such as alcohols or alkanes.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways related to its biological activity, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic Acid: A furan carboxylic acid with a similar structure but lacking the chloro and fluoro substituents.

    3-Furoic Acid: Another furan carboxylic acid with the carboxyl group at a different position on the furan ring.

    5-Methyl-2-furoic Acid: A derivative with a methyl group instead of the chloro and fluoro substituents.

Uniqueness

5-(3-Chloro-5-fluorophenyl)furan-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other furan carboxylic acids.

Properties

Molecular Formula

C11H6ClFO3

Molecular Weight

240.61 g/mol

IUPAC Name

5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H6ClFO3/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15)

InChI Key

FNJIJZDGBVWFID-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.